Preserved Naphthalene Ring Integrity During α,α-Dibromination: PTT vs. Elemental Bromine
In the α-bromination of 2-acetyl-6-methoxynaphthalene, phenyltrimethylammonium tribromide (PTT) delivers the α-bromo product in 79% isolated yield and the α,α-dibromo product in 78–87% yield, with the electron-rich naphthalene ring remaining entirely unattacked [1]. This outcome is explicitly contrasted with elemental bromine (Br₂), which under comparable conditions produces ring-brominated byproducts that must be chromatographically removed [1]. The critical note states: 'the α-bromoketone is obtained in very good yield with the aromatic ring remaining unattacked,' a selectivity attribute that directly reduces purification burden and improves mass recovery relative to Br₂-based protocols [1].
| Evidence Dimension | Regioselectivity: α-bromination vs. aromatic ring bromination on 2-acetyl-6-methoxynaphthalene |
|---|---|
| Target Compound Data | PTT: 79% mono-α-bromo yield; 78–87% α,α-dibromo yield; naphthalene ring unattacked [1] |
| Comparator Or Baseline | Elemental bromine (Br₂): produces ring-brominated byproducts under comparable conditions; no yield advantage [1] |
| Quantified Difference | PTT eliminates aromatic byproduct formation entirely, whereas Br₂ generates inseparable ring-brominated impurities |
| Conditions | Anhydrous THF, room temperature; PTT (1 equiv for mono; 2 equiv for di); Br₂ used as comparative baseline per the published caution [1] |
Why This Matters
For procurement decisions in pharmaceutical intermediate synthesis (e.g., naproxen and naphthalene-based APIs), this ring-sparing selectivity eliminates a chromatographic purification step, reducing solvent consumption, cycle time, and yield loss relative to Br₂.
- [1] Jacques, J.; Marquet, A. (1973). Selective α-Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide. Organic Syntheses, Coll. Vol. 6, 111. pp. 111–114; Notes 9 and 11; and the concluding observation at L140. View Source
